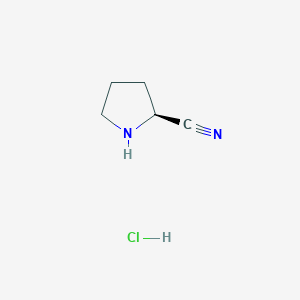

(S)-Pyrrolidine-2-carbonitrile hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-pyrrolidine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c6-4-5-2-1-3-7-5;/h5,7H,1-3H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTUXCBPTVKQZ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659606 | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65732-69-6 | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Pyrrolidine-2-carbonitrile hydrochloride physical properties

An In-depth Technical Guide to the Physicochemical Properties of (S)-Pyrrolidine-2-carbonitrile Hydrochloride

Introduction

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. As the hydrochloride salt of the nitrile derivative of L-proline, it offers enhanced stability and handling characteristics compared to its free base form. Its stereodefined structure makes it a sought-after intermediate for the synthesis of complex, high-value active pharmaceutical ingredients (APIs). Notably, it serves as a key precursor for several dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type-II diabetes, including Vildagliptin.[1][2]

The successful integration of this intermediate into a synthetic route—from laboratory-scale research to commercial manufacturing—hinges on a thorough understanding of its physical and chemical properties. These properties dictate critical process parameters, including reaction solvent selection, purification strategies, formulation approaches, and long-term storage protocols.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a Senior Application Scientist's perspective on the causality behind experimental choices and the practical implications of the compound's physicochemical profile. Every protocol is presented as a self-validating system, emphasizing scientific integrity and reproducibility.

Chapter 1: Chemical Identity and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent scientific investigation. For this compound, this involves confirming its molecular structure, stereochemistry, and fundamental identifiers.

Key Chemical Identifiers

The compound is registered under multiple CAS numbers, with 65732-69-6 being the most frequently cited for this specific enantiomer and salt form.[2][3][4] It is crucial for researchers to verify the CAS number with their supplier to ensure procurement of the correct material.

| Identifier | Value | Source |

| IUPAC Name | (2S)-Pyrrolidine-2-carbonitrile hydrochloride | N/A |

| Common Synonym | (S)-Proline nitrile hydrochloride | N/A |

| CAS Number | 65732-69-6 | [3][4] |

| Molecular Formula | C₅H₉ClN₂ | [4][5] |

| Molecular Weight | 132.59 g/mol | [4][5][6] |

| InChI Key | QSJTUXCBPTVKQZ-JEDNCBNOSA-N | |

| Canonical SMILES | C1C[C@H](N C1)C#N.Cl | [7] |

Structural Confirmation: A Multi-Technique Approach

Confirming the identity and purity of this compound is not a single measurement but a workflow. The hydrochloride salt form is advantageous as it typically yields a stable, crystalline solid, which is easier to handle and weigh accurately than the often-oily free base. This salt formation protonates the secondary amine of the pyrrolidine ring, enhancing water solubility.

Experimental Protocol: Structural Elucidation Workflow

This workflow ensures unambiguous confirmation of the compound's chemical structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Objective: To map the proton (¹H) and carbon (¹³C) framework of the molecule.

- Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred due to the compound's high water solubility.

- ¹H NMR Analysis: Acquire the spectrum on a 300 MHz or higher spectrometer. Expect to see distinct signals for the diastereotopic protons of the pyrrolidine ring and a characteristic signal for the alpha-proton adjacent to the nitrile group. The integration of these signals should correspond to the number of protons in the structure.

- ¹³C NMR Analysis: Acquire the spectrum. Key signals to identify include the nitrile carbon (C≡N), the chiral alpha-carbon, and the carbons of the pyrrolidine ring.

- Causality: The chemical shifts and coupling patterns are unique fingerprints of the molecular structure. The presence of the hydrochloride salt will influence the chemical shifts of protons near the ammonium group.

2. Mass Spectrometry (MS):

- Objective: To confirm the molecular weight of the parent cation.

- Methodology: Use Electrospray Ionization (ESI) in positive ion mode. This is a soft ionization technique ideal for polar molecules like this salt.

- Sample Preparation: Prepare a dilute solution of the sample in a solvent like methanol or acetonitrile/water.

- Analysis: The mass spectrum should show a prominent peak for the parent cation [C₅H₈N₂ + H]⁺ at m/z ≈ 97.1, corresponding to the free base.

- Causality: ESI-MS provides a highly accurate mass measurement, confirming the elemental composition and molecular weight, which is a fundamental property.

3. Infrared (IR) Spectroscopy:

- Objective: To identify key functional groups.

- Methodology: Use an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer for rapid analysis of the solid powder.

- Analysis: Look for characteristic absorption bands:

- A weak to medium, sharp peak around 2240 cm⁻¹ for the nitrile (C≡N) stretch.

- Broad absorption bands in the 2700-3000 cm⁻¹ region corresponding to the N-H stretch of the secondary ammonium salt.

- C-H stretching vibrations just below 3000 cm⁻¹.

- Trustworthiness: Each of these techniques provides an orthogonal piece of data. Agreement across all three (NMR for connectivity, MS for mass, IR for functional groups) constitutes a self-validating system for structural confirmation.

Diagram: Structural Elucidation Workflow

Caption: Workflow for unambiguous structural confirmation.

Chapter 2: Macroscopic and Thermal Properties

The physical state and thermal behavior of a compound are of paramount importance for its handling, storage, and use in chemical reactions.

Physical Appearance and Solubility

This compound is consistently described as a white to off-white crystalline powder.[5][6] Its solubility is a direct consequence of its ionic nature as a hydrochloride salt.

| Property | Observation | Implication for Researchers |

| Appearance | White to off-white crystalline solid | [5][6] The crystalline nature suggests a well-defined solid state, which is favorable for purification and handling. Any significant deviation in color may indicate impurities. |

| Solubility in Water | Soluble | [5][6] Facilitates use in aqueous reaction media and simplifies workup procedures involving aqueous extraction. |

| Solubility in Organic Solvents | Soluble in polar protic solvents (e.g., methanol) and polar aprotic solvents (e.g., DMSO).[6] | [6] Provides versatility in selecting reaction solvents. Solubility in methanol is useful for purification by recrystallization. |

Thermal Properties: The Melting Point Dichotomy

A review of supplier and literature data reveals a significant discrepancy in the reported melting point of this compound.

| Reported Melting Point | Possible Explanation |

| 142-144 °C | [6] This value could correspond to a specific polymorph or be influenced by the presence of impurities or residual solvent. |

| 215-220 °C | [5] A higher melting point often indicates a more stable crystalline lattice. This could represent a different, more stable polymorph. |

Expertise & Insight: Such a wide variation in melting points for a pharmaceutical intermediate is a critical observation. It strongly suggests the possibility of polymorphism —the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. Polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. For drug development, an uncontrolled polymorphic form can lead to batch-to-batch inconsistency and affect the final API's performance. Therefore, characterizing the thermal behavior with a more sophisticated technique than a simple melting point apparatus is essential.

Experimental Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

This protocol provides a definitive thermal profile and can identify polymorphic transitions.

-

Objective: To accurately determine the melting point and detect any other thermal events like crystallization or polymorphic transitions.

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Methodology:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) up to a temperature above the highest expected melting point (e.g., 250 °C).

-

(Optional "Heat-Cool-Heat" cycle): Cool the sample back down to 25 °C and then reheat using the same ramp rate. This can help identify melt-recrystallization events and confirm the nature of thermal transitions.

-

-

Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the DSC thermogram. Additional endotherms or exotherms before the final melt would be indicative of polymorphic transitions or decomposition.

-

Trustworthiness: DSC provides a quantitative and highly reproducible thermal profile. Calibrating the instrument with certified standards (e.g., Indium) ensures the accuracy of the temperature and enthalpy measurements, making the protocol self-validating.

Chapter 3: Analytical Characterization and Quality Control

For a chiral intermediate, quality control must rigorously assess both chemical purity (the absence of other compounds) and enantiomeric purity (the absence of the unwanted (R)-enantiomer).

Expertise & Insight: The presence of the (R)-enantiomer can lead to impurities in the final API that are difficult to remove and may have different pharmacological or toxicological profiles. Therefore, a validated chiral separation method is not optional; it is a regulatory and safety necessity.

Experimental Protocol: HPLC-Based Purity Assessment

This section outlines two distinct HPLC methods for comprehensive purity analysis.

1. Chemical Purity via Reversed-Phase HPLC (RP-HPLC):

- Objective: To separate and quantify the main compound from any non-enantiomeric impurities.

- Challenge: The compound lacks a strong UV chromophore, making direct detection difficult. A patent for its detection suggests derivatization to introduce a chromophoric group.[8]

- Methodology (based on derivatization principle):

- Derivatization: React the sample with a UV-active agent like benzoyl chloride in an appropriate solvent (e.g., acetonitrile) to form a benzoylated derivative that absorbs strongly in the UV range.[8]

- Chromatographic System:

- Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at a wavelength appropriate for the derivative (e.g., 230 nm for benzoyl).

- Analysis: Purity is calculated based on the relative area percentage of the main peak.

2. Enantiomeric Purity via Chiral HPLC:

- Objective: To separate the (S)- and (R)-enantiomers and determine the enantiomeric excess (% ee).

- Methodology:

- Chromatographic System:

- Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralpak series).

- Mobile Phase: Typically a non-polar mobile phase like hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

- Flow Rate: 0.5 - 1.0 mL/min.

- Detection: UV detector (if derivatized) or Refractive Index (RI) detector if underivatized analysis is possible.

- Analysis: The enantiomeric excess is calculated using the formula: % ee = [((Area S - Area R) / (Area S + Area R))] x 100. A purity of ≥99% is often required.[5][6]

Diagram: Quality Control Workflow

Caption: HPLC-based workflow for purity assessment.

Chapter 4: Safety, Handling, and Storage

The safe and effective use of any chemical requires strict adherence to established safety protocols and an understanding of its stability.

Hazard Profile

This compound is classified as a hazardous substance. All users must consult the Safety Data Sheet (SDS) before handling.

| Hazard Classification (CLP) | Statement | Precautionary Action |

| Acute Toxicity 4 | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3] | Avoid ingestion, skin contact, and inhalation of dust. Wear appropriate PPE. |

| Skin Irritation 2 | H315: Causes skin irritation.[3] | Wear protective gloves. Wash hands thoroughly after handling. |

| Eye Irritation 2 | H319: Causes serious eye irritation.[3] | Wear safety glasses or goggles. |

| STOT SE 3 | H335: May cause respiratory irritation.[3] | Handle in a well-ventilated area or a chemical fume hood. |

Recommended Handling and Storage

The compound's reactivity and sensitivity necessitate specific handling and storage conditions to maintain its purity and ensure user safety.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling the solid or its solutions.[3]

-

Engineering Controls: Use a chemical fume hood to avoid inhaling the fine powder.

-

Storage Conditions: The compound is sensitive to air and moisture.[5] To ensure a shelf life of up to 2 years, it must be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated place.[4][5][6] Many suppliers recommend refrigerated storage between 2-8°C.[4]

-

Causality: Moisture can hydrolyze the nitrile group or lead to clumping of the powder, affecting accurate weighing and reactivity. The hydrochloride salt form, while more stable than the free base, still requires protection from atmospheric moisture to prevent degradation and maintain its free-flowing crystalline nature.

Conclusion

This compound is more than just a chemical intermediate; it is a precision tool for the construction of stereochemically complex pharmaceuticals. This guide has detailed its fundamental physicochemical properties, from its structural identity to its thermal behavior and analytical characterization. The significant variation in reported melting points underscores the critical need for rigorous thermal analysis, such as DSC, to control for potential polymorphism. Furthermore, the dual requirement of assessing both chemical and enantiomeric purity via robust HPLC methods is essential for any application in drug discovery and development. By understanding and applying the principles and protocols outlined herein, researchers and scientists can confidently and safely utilize this valuable chiral building block to advance the frontiers of medicine.

References

- JIGS Chemical Limited. This compound.

- Industrial Chemicals. This compound.

- Apollo Scientific Ltd. (2S)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE Safety Data Sheet.

- Google Patents. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

- ChemicalBook. This compound Product Description (CAS 65732-69-6).

- Sigma-Aldrich. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6.

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available from: [Link]

- ChemicalBook. This compound(65732-69-6).

-

PubChem. (2S)-pyrrolidine-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 2. This compound | 65732-69-6 [chemicalbook.com]

- 3. cn.canbipharm.com [cn.canbipharm.com]

- 4. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 6. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 7. (2S)-pyrrolidine-2-carbonitrile | C5H8N2 | CID 5706552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (S)-Pyrrolidine-2-carbonitrile Hydrochloride: A Cornerstone in Modern Antidiabetic Drug Development

Foreword: The Strategic Importance of Chiral Intermediates

In the landscape of modern drug discovery, the efficient and stereocontrolled synthesis of chiral building blocks is a critical determinant of success. These molecules, often possessing a single, defined three-dimensional arrangement, are the foundational components upon which complex and highly specific therapeutic agents are built. (S)-Pyrrolidine-2-carbonitrile hydrochloride stands as a quintessential example of such a crucial intermediate. Its emergence as a key precursor for the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors has solidified its importance in the development of oral hypoglycemic agents for the management of type 2 diabetes mellitus. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this vital compound, from its fundamental chemical properties to its intricate role in shaping the future of metabolic disease therapy.

Physicochemical and Structural Characterization

This compound is a white to off-white crystalline powder.[1] Its chiral nature, stemming from the stereocenter at the 2-position of the pyrrolidine ring, is fundamental to its utility in synthesizing stereospecific pharmaceuticals.

| Property | Value | Source |

| Molecular Formula | C₅H₉ClN₂ | [1][2] |

| Molecular Weight | 132.59 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 215-220 °C | [1] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥99% (pharmaceutical grade) | [1] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from moisture, heat, and light. Recommended storage under inert gas (nitrogen or argon) at 2-8°C. | [3][4] |

| Shelf Life | 2 years under proper storage conditions | [1] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy: The IR spectrum of the precursor is characterized by key absorption bands indicating the presence of the nitrile and amide functionalities. A notable peak appears around 2242 cm⁻¹ corresponding to the C≡N stretching vibration.[5] The strong absorption at approximately 1662 cm⁻¹ is indicative of the C=O stretching of the tertiary amide.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in CDCl₃ reveal a mixture of cis and trans amide rotamers, a common feature for N-acylated proline derivatives.[5]

-

¹H NMR (300 MHz, CDCl₃): The spectrum shows complex multiplets for the pyrrolidine ring protons between δ 2.1-2.4 ppm. The protons of the chloromethyl group appear as a singlet around δ 4.06 ppm for the major rotamer. The methine proton at the chiral center (C2) appears as a multiplet around δ 4.76 ppm for the major rotamer.[5]

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum displays distinct signals for the rotamers. The nitrile carbon resonates around δ 117.8 ppm, while the amide carbonyl carbon is observed at approximately δ 164.7 and 165.2 ppm for the two rotamers.[5]

The Crucial Role in Dipeptidyl Peptidase IV (DPP-4) Inhibition

The primary application of this compound is as a key building block in the synthesis of DPP-4 inhibitors, a class of oral antidiabetic drugs.[6] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner.[3][4] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control.

Mechanism of Inhibition and Structure-Activity Relationship (SAR)

The (S)-cyanopyrrolidine moiety is the critical pharmacophore that interacts with the active site of the DPP-4 enzyme. The nitrile group forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser630) in the enzyme's active site.[7] This interaction mimics the transition state of the natural peptide substrate, leading to potent inhibition.

The binding of cyanopyrrolidine-based inhibitors to the DPP-4 active site involves several key interactions:

-

S1 Pocket: The pyrrolidine ring fits into the hydrophobic S1 pocket of the enzyme.[6]

-

Covalent Interaction: The electrophilic carbon of the nitrile group is attacked by the nucleophilic hydroxyl of Ser630, forming a transient covalent imidate adduct.

-

Hydrogen Bonding: The protonated secondary amine of the pyrrolidine ring (in the final drug molecule) forms crucial hydrogen bonds with negatively charged residues, primarily Glu205 and Glu206, and with Tyr662.[7]

Caption: Binding of the cyanopyrrolidine pharmacophore to the DPP-4 active site.

Synthesis of this compound: A Step-by-Step Technical Protocol

The most common and practical synthetic route to this compound starts from the readily available and relatively inexpensive chiral precursor, L-proline. The synthesis is a multi-step process that involves N-acylation, amidation, and subsequent dehydration to form the nitrile, followed by deprotection to yield the final hydrochloride salt.

Caption: General synthetic scheme from L-Proline.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

This step involves the N-acylation of L-proline with chloroacetyl chloride.

-

Materials: L-proline, chloroacetyl chloride, Tetrahydrofuran (THF), water, saturated brine solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure:

-

Suspend L-proline (1 equivalent) in THF in a round-bottom flask equipped with a reflux condenser.

-

Slowly add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.

-

Reflux the reaction mixture for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and stir for approximately 20 minutes to quench any remaining chloroacetyl chloride.

-

Perform a liquid-liquid extraction by adding saturated brine and ethyl acetate. Separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate to maximize product recovery.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by crystallization.[8][9]

-

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

The carboxylic acid is converted to the primary amide in this step.

-

Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid, dicyclohexylcarbodiimide (DCC), dichloromethane (DCM), ammonium bicarbonate.

-

Procedure:

-

Dissolve the carboxylic acid from Step 1 in DCM.

-

Cool the solution to 10-15 °C in an ice bath.

-

Slowly add a solution of DCC (1 equivalent) in DCM.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add ammonium bicarbonate (in excess) and continue stirring for another 1-2 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the residue with DCM.

-

Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization or column chromatography.[8][9]

-

Step 3: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This is the critical step where the amide is converted to the nitrile. Several dehydrating agents can be employed, with trifluoroacetic anhydride (TFAA) and phosphorus oxychloride (POCl₃) being common choices.

-

Method A: Using Trifluoroacetic Anhydride (TFAA)

-

Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, TFAA, THF, ammonium bicarbonate.

-

Procedure:

-

Suspend the amide in THF and cool to 0-5 °C.

-

Slowly add TFAA (1.5 equivalents) and then allow the mixture to stir at room temperature for 2 hours.

-

Cool the mixture again to 5-10 °C and carefully add ammonium bicarbonate portion-wise to neutralize the acid.

-

Stir for 45 minutes at room temperature and then concentrate under vacuum. The product can be isolated by extraction and purified.[8][9]

-

-

-

Method B: Using Phosphorus Oxychloride (POCl₃)

-

Materials: (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide, POCl₃, an organic base (e.g., pyridine or triethylamine), a suitable solvent (e.g., DCM).

-

Procedure:

-

Dissolve the amide and the organic base in the solvent.

-

Cool the solution to 0-5 °C.

-

Slowly add POCl₃ and then allow the reaction to proceed at a controlled temperature.

-

Upon completion, the reaction is quenched with water or ice, and the product is extracted with an organic solvent.

-

-

Step 4: Formation of this compound

The final step involves the removal of the chloroacetyl protecting group, which can be achieved under specific conditions, followed by acidification to form the hydrochloride salt. The precise conditions for this deprotection are often proprietary and may vary. A common approach for similar compounds involves acidic or basic hydrolysis followed by reprotonation.

Safety, Handling, and Disposal

This compound and its intermediates are hazardous chemicals and must be handled with appropriate safety precautions.

4.1. Hazard Identification and Personal Protective Equipment (PPE)

-

Hazards: The compound is toxic if ingested or inhaled.[1] It is also a skin and eye irritant. The nitrile group poses a risk of releasing hydrogen cyanide upon contact with strong acids.

-

PPE:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential.

-

Respiratory Protection: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

4.2. Storage and Chemical Compatibility

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly closed.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids (which can liberate HCN), and strong bases.

4.3. Waste Disposal Protocol

Chemical waste containing this compound must be treated as hazardous waste.

-

Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

-

Neutralization (for small spills or residues):

-

Work in a chemical fume hood.

-

For acidic conditions, cautiously neutralize with a weak base like sodium bicarbonate solution.

-

For basic conditions, neutralize with a weak acid like citric acid solution.

-

Monitor the pH to ensure it is within a safe range (typically 6-8) before proceeding.

-

-

Quenching of Nitrile Group (for larger quantities or concentrated waste):

-

This procedure should only be performed by trained personnel.

-

The waste can be treated with an alkaline solution of sodium hypochlorite (bleach) to oxidize the cyanide to the less toxic cyanate. This reaction is exothermic and should be performed with cooling.

-

-

Final Disposal: The neutralized and/or quenched waste, along with any contaminated materials (gloves, paper towels, etc.), must be disposed of through an approved hazardous waste disposal service.[10]

Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is an enabling molecule that has paved the way for a new class of highly effective and well-tolerated antidiabetic drugs. Its stereochemically defined structure and the unique reactivity of its nitrile group are central to its function as a potent pharmacophore. A thorough understanding of its synthesis, characterization, and safe handling is paramount for any research and development program in this therapeutic area. As the quest for novel and improved treatments for metabolic diseases continues, the principles of chiral synthesis and targeted enzyme inhibition, exemplified by the story of this compound, will undoubtedly continue to be a guiding light for medicinal chemists and drug discovery professionals.

References

-

National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central. [Link]

-

Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

National Center for Biotechnology Information. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. PubMed Central. [Link]

-

University of California. (n.d.). Standard Operating Procedure: Hydrochloric Acid. [Link]

-

Wenxi Pharma. (n.d.). CAS 65732-69-6 this compound. [Link]

-

National Center for Biotechnology Information. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. PubMed. [Link]

-

National Center for Biotechnology Information. (2008). cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization. PubMed. [Link]

-

National Center for Biotechnology Information. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. PubMed. [Link]

-

Industrial Chemicals. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. PubChem. [Link]

-

Chemical Suppliers. (n.d.). This compound | CAS 65732-69-6. [Link]

-

Wikipedia. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. [Link]

-

My Endo Consult. (n.d.). DPP4 Inhibitor Mechanism of Action. [Link]

-

National Center for Biotechnology Information. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. PubMed Central. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XIII Inorganic Compounds. [Link]

-

National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures. [Link]

-

Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry. [Link]

-

Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. [Link]

-

National Academies Press. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

Sources

- 1. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 2. This compound | CAS 65732-69-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. zwxchem.com [zwxchem.com]

- 4. This compound | 65732-69-6 [chemicalbook.com]

- 5. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cis-2,5-dicyanopyrrolidine inhibitors of dipeptidyl peptidase IV: synthesis and in vitro, in vivo, and X-ray crystallographic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound(65732-69-6) 1H NMR [m.chemicalbook.com]

- 10. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

(S)-Pyrrolidine-2-carbonitrile hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (S)-Pyrrolidine-2-carbonitrile hydrochloride

Authored by a Senior Application Scientist

Foreword: Context and Criticality

This compound is a chiral synthetic building block of significant interest in the pharmaceutical industry. Its primary application lies in its role as a key intermediate for the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Vildagliptin, which are pivotal in the management of type-II diabetes.[1] The pyrrolidine ring acts as a proline mimic, while the nitrile group is crucial for the reversible and potent inhibition of the DPP-IV enzyme.[1][2]

A comprehensive understanding of the solubility of this hydrochloride salt is not merely an academic exercise; it is a fundamental prerequisite for successful process development, optimization of reaction conditions, purification strategies, and ultimately, formulation. Inconsistent or poorly characterized solubility can lead to issues ranging from low reaction yields and purification inefficiencies to challenges in achieving desired bioavailability in final drug products. This guide provides a robust framework for understanding, determining, and applying the solubility data of this compound for researchers, scientists, and drug development professionals.

Physicochemical Profile and Existing Data

This compound is a white to off-white crystalline powder.[3][4] As a hydrochloride salt, it is expected to exhibit enhanced aqueous solubility compared to its freebase form due to the ionization of the pyrrolidine nitrogen. However, the available data from various sources shows some inconsistencies, underscoring the need for rigorous, in-house experimental verification.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 65732-69-6 | [5][6] |

| Molecular Formula | C₅H₉ClN₂ | [3][4] |

| Molecular Weight | 132.59 g/mol | [3][4] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 142-144 °C or 215-220 °C | [3][4] |

| Purity | ≥95-99% | [3][6] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen/Argon) | [5][6][7] |

Expert Insight on Data Discrepancies: The significant variation in the reported melting point suggests potential differences in crystalline form (polymorphism), purity, or measurement conditions among suppliers. Likewise, qualitative solubility descriptors in the literature range from "soluble in water" to "slightly soluble in water".[3][4] Such ambiguities are precisely why a quantitative, experimentally determined approach is essential for reliable process design. Qualitative terms are inadequate for the precise calculations required in chemical development.

The Cornerstone of Solubility: The Equilibrium Shake-Flask Method

To move beyond ambiguity, the isothermal equilibrium shake-flask method remains the gold standard for solubility determination. Its trustworthiness lies in its foundational principle: allowing a compound to reach thermodynamic equilibrium in a solvent, ensuring the measured concentration represents the true saturation point under defined conditions.

Causality Behind the Method

We choose this method because it is a direct measurement of thermodynamic solubility. Unlike kinetic solubility methods, which can be influenced by dissolution rate and are often used for high-throughput screening, the equilibrium method provides the stable, true solubility value essential for robust process modeling and formulation. The extended equilibration time (typically 24-72 hours) is critical to ensure that the dissolution and precipitation processes have reached a steady state, a non-negotiable requirement for a self-validating protocol.

Experimental Protocol: Quantitative Solubility Determination

This protocol outlines the steps to accurately measure the solubility of this compound.

Materials:

-

This compound (purity ≥99%)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)) of HPLC or equivalent grade

-

Analytical balance (4-decimal place)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated volumetric flasks and pipettes

-

Validated High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Vials: Add an excess amount of this compound to a series of glass vials. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the slurries for a defined period. A 48-hour period is a robust starting point, though preliminary experiments should confirm the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. Centrifugation at the controlled temperature can be used to expedite this process.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates that would artificially inflate the solubility measurement.

-

Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the calibrated range of the analytical method. The dilution factor must be precisely recorded.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of the compound.

Visualization of the Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

The Analytical Imperative: A Validated HPLC-UV Method

Accurate quantification is the bedrock of reliable solubility data. Since this compound lacks a strong chromophore for direct UV detection at low concentrations, a derivatization step is often necessary to enhance sensitivity and specificity. A patented method provides an authoritative foundation for this approach.[8]

Protocol for HPLC Quantification via Derivatization

Principle: The secondary amine of the pyrrolidine ring is derivatized with benzoyl chloride, introducing a benzoyl group that has a strong UV absorbance, enabling highly sensitive detection.[8]

Reagents:

-

Benzoyl chloride

-

Acetonitrile (HPLC grade)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration. Create a series of calibration standards by serial dilution.

-

Derivatization: To a known volume of each standard and the diluted sample from the solubility experiment, add a solution of benzoyl chloride in acetonitrile (e.g., 1% v/v).[8]

-

Reaction: Heat the mixture in a water bath (e.g., 60-70 °C for 40-60 minutes) to complete the derivatization reaction.[8]

-

HPLC Analysis: Inject the derivatized standards and samples onto the HPLC system. Use a gradient elution method for optimal separation.

-

Calibration: Plot the peak area of the derivatized analyte versus concentration for the standards to generate a linear calibration curve (R² > 0.99).

-

Calculation: Use the linear regression equation from the calibration curve to determine the concentration in the injected sample. Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

Visualization of the Analytical Workflow

Caption: HPLC quantification workflow with derivatization.

Data Presentation for Maximum Utility

The final solubility data should be presented in a clear, comparative format. Reporting values in both mass/volume (mg/mL) and molarity (mol/L) allows for direct application in both process chemistry calculations and physicochemical modeling.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| Water | 80.1 | Experimental Value | Calculated Value | e.g., Soluble |

| Methanol | 32.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethanol | 24.5 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| DMSO | 46.7 | Experimental Value | Calculated Value | e.g., Freely Soluble |

Conclusion for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its handling, reaction efficiency, and purification. This guide has moved beyond the ambiguous qualitative data in the public domain to provide a comprehensive, authoritative framework for its quantitative determination. By employing the gold-standard equilibrium shake-flask method coupled with a robust, derivatization-based HPLC-UV analytical protocol, researchers can generate reliable and reproducible solubility data. This information is indispensable for the logical and efficient development of pharmaceutical processes involving this vital synthetic intermediate.

References

-

JIGS Chemical Limited. This compound. [Link]

-

Industrial Chemicals. This compound. [Link]

-

Various Authors. (2022). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective. ResearchGate. [Link]

- Google Patents. (2022). CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride.

-

PubChem, National Center for Biotechnology Information. (2S)-pyrrolidine-2-carbonitrile. [Link]

-

Fallacara, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4901. [Link]

-

Akhtar, M., & Jagannathan, K. S. (2009). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 10(2), 436–442. [Link]

-

Prasad, K. R., & Kumar, C. R. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

-

Chemical-Suppliers.com. This compound. [Link]

- Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Chemdad. This compound. [Link]

Sources

- 1. (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile|CAS 207557-35-5 [benchchem.com]

- 2. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. This compound at Best Price, Pharmaceutical Grade, CAS 65732-69-6 [jigspharma.com]

- 4. Buy this compound at Affordable Price, Pharmaceutical Grade, CAS No: 84545-00-2 [forecastchemicals.com]

- 5. 65732-69-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. (2S)-Pyrrolidine-2-carbonitrile hydrochloride | 65732-69-6 [sigmaaldrich.com]

- 7. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]

The (S)-Pyrrolidine-2-carbonitrile Moiety: A Cornerstone in Dipeptidyl Peptidase-IV Inhibition for Type 2 Diabetes Mellitus

An In-Depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of DPP-IV Inhibition

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy in the management of T2DM involves augmenting the endogenous incretin system. Incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gastrointestinal tract in response to nutrient intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. However, the therapeutic potential of native incretins is limited by their rapid inactivation, with a half-life of only a few minutes in circulation. This rapid degradation is primarily mediated by the serine protease Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1][2] DPP-IV selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine residue in the penultimate position, a structural feature of both GLP-1 and GIP.[2]

Inhibition of DPP-IV has therefore emerged as a highly effective therapeutic approach to prolong the action of endogenous incretins, thereby enhancing insulin secretion, suppressing excessive glucagon release, and ultimately improving glycemic control with a low risk of hypoglycemia.[3][4] Central to the development of a major class of DPP-IV inhibitors is the (S)-pyrrolidine-2-carbonitrile scaffold. While (S)-Pyrrolidine-2-carbonitrile hydrochloride is a crucial synthetic intermediate, it is the core (S)-2-cyanopyrrolidine moiety that functions as the key pharmacophore, enabling potent and selective inhibition of the DPP-IV enzyme. This guide provides a detailed exploration of the mechanism of action of this pivotal chemical entity.

The Molecular Ballet: How (S)-2-Cyanopyrrolidine Inhibits DPP-IV

The inhibitory prowess of the (S)-2-cyanopyrrolidine moiety lies in its ability to act as a proline mimetic, effectively targeting the S1 hydrophobic pocket of the DPP-IV active site.[5] The interaction is multifaceted, involving both non-covalent and a unique reversible covalent engagement with the catalytic triad of the enzyme.

The DPP-IV active site is comprised of a catalytic triad (Ser630, Asp708, and His740) and a distinct S1 hydrophobic pocket that accommodates the side chain of the penultimate amino acid of its substrates.[5] The (S)-2-cyanopyrrolidine-containing inhibitors, such as Vildagliptin, are designed to exquisitely fit within this active site.

Key Molecular Interactions:

-

Proline Mimicry and the S1 Pocket: The pyrrolidine ring of the scaffold mimics the structure of proline, allowing it to favorably occupy the S1 pocket of DPP-IV. This pocket is lined with hydrophobic residues, including Tyr631, Val656, Trp659, Tyr662, Tyr666, and Val711, which form van der Waals interactions with the pyrrolidine ring.[5]

-

The Crucial Role of the Nitrile Group: The defining feature of this class of inhibitors is the nitrile group. Upon binding, the electrophilic carbon of the nitrile is susceptible to nucleophilic attack by the hydroxyl group of the catalytic serine (Ser630). This interaction forms a transient, reversible covalent imidate adduct.[6][7] This covalent interaction is a key contributor to the high potency and prolonged duration of action of these inhibitors.[7][8]

-

Anchoring via Hydrogen Bonds: The protonated secondary amine of the pyrrolidine ring is critical for anchoring the inhibitor within the active site. It forms a network of strong hydrogen bonds with the side chains of two glutamate residues, Glu205 and Glu206, and a tyrosine residue, Tyr662.[7][9] This electrostatic interaction ensures the correct orientation of the inhibitor for optimal engagement with the catalytic triad and the S1 pocket.

The following diagram, generated using the DOT language, illustrates the pivotal interactions between a cyanopyrrolidine-based inhibitor and the active site of the DPP-IV enzyme.

Caption: Molecular interactions of a cyanopyrrolidine inhibitor with the DPP-IV active site.

The Physiological Cascade: Potentiation of the Incretin Pathway

The inhibition of DPP-IV by compounds containing the (S)-pyrrolidine-2-carbonitrile moiety sets off a cascade of beneficial physiological events that contribute to improved glycemic control.

By preventing the degradation of GLP-1 and GIP, these inhibitors lead to a 2- to 3-fold increase in the circulating levels of their active forms.[10] This enhancement of incretin signaling has several downstream effects:

-

Glucose-Dependent Insulin Secretion: Elevated active GLP-1 levels stimulate the GLP-1 receptors on pancreatic β-cells. This triggers a signaling cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), leading to increased insulin synthesis and secretion in a glucose-dependent manner.[11] This glucose dependency is a key advantage, as it significantly reduces the risk of hypoglycemia.[3]

-

Suppression of Glucagon Secretion: Active GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[3][4] Glucagon is a counter-regulatory hormone to insulin that increases hepatic glucose production. Its suppression helps to lower blood glucose levels.

-

Improved β-cell Function: Chronic exposure to elevated GLP-1 levels has been shown to have beneficial effects on β-cell health, including promoting β-cell proliferation and inhibiting apoptosis in preclinical models.

The following diagram illustrates the GLP-1 signaling pathway and its modulation by DPP-IV inhibitors.

Caption: The GLP-1 signaling pathway and the impact of DPP-IV inhibition.

Experimental Validation: Quantifying DPP-IV Inhibition

The inhibitory activity of compounds featuring the (S)-pyrrolidine-2-carbonitrile scaffold is typically quantified by determining their half-maximal inhibitory concentration (IC50) against the DPP-IV enzyme. This is commonly performed using a fluorometric or colorimetric in vitro assay.

Protocol: In Vitro DPP-IV Inhibitory Assay

This protocol provides a generalized workflow for assessing the DPP-IV inhibitory potential of a test compound.

1. Reagents and Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA))

-

Assay Buffer (e.g., Tris-HCl, pH 7.5-8.0)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Vildagliptin or Sitagliptin)

-

96-well microplate (black for fluorescent assays, clear for colorimetric assays)

-

Microplate reader

2. Assay Procedure:

-

Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

In the wells of the microplate, add the assay buffer, the DPP-IV enzyme solution, and the test compound/positive control dilutions. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the DPP-IV substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction (if necessary, depending on the assay format).

-

Measure the fluorescence (Ex/Em ≈ 360/460 nm for AMC) or absorbance (≈ 405 nm for pNA) using a microplate reader.

3. Data Analysis:

-

Subtract the blank reading from all other readings.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Signal with inhibitor / Signal without inhibitor)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).

The following diagram outlines the experimental workflow for a DPP-IV inhibition assay.

Caption: Experimental workflow for a DPP-IV inhibition assay.

Quantitative Data: Inhibitory Potency of Cyanopyrrolidine Derivatives

The (S)-pyrrolidine-2-carbonitrile scaffold has been the basis for the development of numerous potent DPP-IV inhibitors. The table below summarizes the IC50 values for some notable examples, illustrating the high potency achievable with this pharmacophore.

| Compound | DPP-IV IC50 (nM) | Reference |

| Vildagliptin | ~2-3 | [12] |

| Saxagliptin | ~1.3 | [13] |

| Compound 17a (from Bioorg. Med. Chem. 2013) | 17 | [8] |

| Bromo-substituted thiosemicarbazone derivative | 1.266 | [14] |

Conclusion: A Legacy of Innovation in Diabetes Care

The this compound, though an intermediate, is the progenitor of a pharmacophore that has revolutionized the treatment of type 2 diabetes. The (S)-2-cyanopyrrolidine moiety's elegant mechanism of action, involving a combination of proline mimicry, hydrophobic interactions, and a unique reversible covalent bond with the catalytic serine of DPP-IV, underscores the power of rational drug design. By effectively and durably inhibiting DPP-IV, compounds built upon this scaffold enhance the body's natural incretin system, leading to improved glycemic control with a favorable safety profile. This in-depth understanding of its mechanism continues to inspire the development of next-generation DPP-IV inhibitors and other enzyme-targeted therapies.

References

-

Ahren, B. (2011). Mechanisms of action of the dipeptidyl peptidase-4 inhibitor vildagliptin in humans. Diabetes, Obesity and Metabolism, 13(9), 775-783. [Link]

-

Baettig, U., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. [Link]

-

Mari, A., et al. (2009). Inhibition of dipeptidyl peptidase-4 by vildagliptin and the effect on insulin secretion and action in response to meal ingestion in type 2 diabetes. Diabetes Care, 32(1), 14-18. [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

-

Wang, Q., et al. (2021). The role of insulin and incretin-based drugs in biliary tract cancer: epidemiological and experimental evidence. Frontiers in Endocrinology, 12, 738593. [Link]

-

Li, X., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 908332. [Link]

-

Deacon, C. F., & Holst, J. J. (2009). Inhibition of dipeptidyl peptidase-4: the mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes. Expert Opinion on Pharmacotherapy, 10(13), 2215-2229. [Link]

-

Pratley, R. E., & Salsali, A. (2009). Dipeptidyl Peptidase-4 Inhibition by Vildagliptin and the Effect on Insulin Secretion and Action in Response to Meal Ingestion in Type 2 Diabetes. Diabetes Care, 32(1), 14-18. [Link]

-

Scapin, G. (2017). The structure of DPP4 in complex with Vildagliptin. RCSB PDB. [Link]

-

He, H., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug Metabolism and Disposition, 46(12), 1777-1785. [Link]

-

Nabeno, M., et al. (2016). Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. Journal of Computer-Aided Molecular Design, 30(8), 629-641. [Link]

-

Ohnuma, K., et al. (2014). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (87), 51558. [Link]

-

Sharma, D., et al. (2023). Therapeutic Effects of GLP-1 Receptor Agonists and DPP-4 Inhibitors in Neuropathic Pain: Mechanisms and Clinical Implications. International Journal of Molecular Sciences, 24(17), 13396. [Link]

-

Fleming, F. F., et al. (2011). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 54(23), 7933-7952. [Link]

-

Nauck, M. A., & Meier, J. J. (2018). GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials. Frontiers in Endocrinology, 9, 178. [Link]

-

Jin, T., & Liu, L. (2022). DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits. Cardiovascular Diabetology, 21(1), 156. [Link]

-

Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361-1367. [Link]

-

Goodsell, D. S., & Dutta, S. (2016). Dipeptidyl Peptidase-4. RCSB PDB-101. [Link]

-

Mentlein, R. (2007). Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 1(1), 23-31. [Link]

-

Wikipedia. (2023). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia. [Link]

-

Peters, J. U. (2007). 11 years of Cyanopyrrolidines as DPP-IV Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. [Link]

-

Zhang, Y., et al. (2021). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. ChemMedChem, 16(16), 2505-2517. [Link]

-

Aschner, P., & Kipnes, M. S. (2013). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Journal of Diabetes Research, 2013, 859139. [Link]

-

Taha, E. A., et al. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 25(21), 5013. [Link]

-

Peters, J. U. (2007). 11 Years of Cyanopyrrolidines as DPP-IV Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595. [Link]

-

Thoma, R., et al. (2003). Crystal structure of human dipeptidyl peptidase IV/CD26 in complex with a substrate analog. Structure, 11(8), 947-959. [Link]

-

Peters, J. U. (2007). 11 years of cyanopyrrolidines as DPP-IV inhibitors. Current topics in medicinal chemistry, 7(6), 579-595. [Link]

-

Augeri, D. J., et al. (2005). Discovery and preclinical profile of saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(15), 5025-5037. [Link]

-

He, H., et al. (2018). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. GenScript. [Link]

Sources

- 1. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: DPP4 [pdb101.rcsb.org]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Guide to (S)-Pyrrolidine-2-carbonitrile Hydrochloride: A Key Chiral Intermediate

This technical guide provides an in-depth analysis of the spectroscopic properties of (S)-Pyrrolidine-2-carbonitrile hydrochloride (CAS 65732-69-6), a pivotal chiral building block in modern medicinal chemistry. Researchers and drug development professionals will find this document a valuable resource for the characterization and quality control of this important synthetic intermediate. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights.

This compound is a key precursor in the synthesis of various pharmaceutical compounds, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[1][2] Its stereochemical purity and structural integrity are paramount, making robust spectroscopic characterization an indispensable part of its application in drug discovery and development. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data that define this molecule.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₅H₉ClN₂, comprises a saturated five-membered pyrrolidine ring, a nitrile functional group at the C2 position, and a hydrochloride salt of the secondary amine.[3][4][5] This specific arrangement of atoms and functional groups gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework and the chemical environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrrolidine ring and the amine proton. The presence of the hydrochloride salt significantly influences the chemical shift and exchange properties of the N-H proton.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Multiplicity | Approximate Chemical Shift (δ) ppm | Notes |

| H2 | Triplet | 4.5 - 4.7 | The proton at the chiral center, deshielded by the adjacent nitrile group and the nitrogen atom. |

| H5 (α to N) | Multiplet | 3.4 - 3.6 | The two diastereotopic protons on the carbon adjacent to the nitrogen. |

| H3, H4 | Multiplet | 2.0 - 2.4 | The four protons on the remaining two carbons of the pyrrolidine ring, often appearing as a complex multiplet. |

| NH₂⁺ | Broad Singlet | 9.0 - 11.0 | The acidic proton of the ammonium salt, its chemical shift can be highly variable depending on the solvent and concentration. |

Causality in ¹H NMR Interpretation:

-

Deshielding Effects: The electron-withdrawing nature of the nitrile group (C≡N) and the positively charged nitrogen in the hydrochloride salt causes the adjacent protons (H2 and H5) to resonate at a lower field (higher ppm values) compared to a simple pyrrolidine ring.

-

Diastereotopicity: The chiral center at C2 renders the two protons on C5 (and the protons on C3 and C4) diastereotopic, meaning they are chemically non-equivalent and can have different chemical shifts and couplings, leading to more complex multiplets.

-

Amine Proton: The proton on the nitrogen is acidic and its signal is often broad due to quadrupole broadening and chemical exchange with residual water in the solvent.

A representative ¹H NMR spectrum can be found at ChemicalBook, which provides a visual confirmation of these assignments.[6]

¹³C NMR (Carbon-13) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the four carbons of the pyrrolidine ring and the carbon of the nitrile group.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Approximate Chemical Shift (δ) ppm | Notes |

| C≡N | 118 - 122 | The characteristic chemical shift for a nitrile carbon. |

| C2 | 45 - 50 | The carbon of the chiral center, attached to the nitrile group. |

| C5 | 46 - 51 | The carbon atom adjacent to the nitrogen. |

| C3 | 28 - 33 | One of the methylene carbons of the pyrrolidine ring. |

| C4 | 23 - 28 | The other methylene carbon of the pyrrolidine ring. |

Self-Validating Protocol for NMR Sample Preparation:

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent can affect the chemical shifts, particularly of the NH proton.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a suitable reference compound for the chosen solvent, to calibrate the chemical shift scale to 0.00 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Standard acquisition parameters should be used, with a sufficient number of scans to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, and C≡N bonds.

Expected IR Absorption Bands:

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| N-H (salt) | Stretching | 2700 - 3100 | Broad, Strong |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C≡N (nitrile) | Stretching | 2240 - 2260 | Medium, Sharp |

| C-N | Stretching | 1000 - 1250 | Medium |

Insights from IR Data:

-

The broad and strong absorption in the 2700-3100 cm⁻¹ region is a hallmark of the N-H stretching vibration in an ammonium salt.

-

The sharp, medium intensity peak around 2240-2260 cm⁻¹ is a clear indicator of the nitrile functional group.[7]

-

The absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methylene groups in the pyrrolidine ring.

Experimental Workflow for IR Spectroscopy:

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

For this compound, the free base (S)-Pyrrolidine-2-carbonitrile has a molecular weight of 96.13 g/mol .[8][9] In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed.

Expected Mass Spectrometry Data (ESI+):

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 97.08 | The protonated molecular ion of the free base. |

| [M+Na]⁺ | 119.06 | A sodium adduct may also be observed. |

Fragmentation Pattern:

The pyrrolidine ring can undergo fragmentation upon ionization. Common fragmentation pathways would involve the loss of small neutral molecules such as HCN or ethene from the ring, leading to fragment ions with lower m/z values.

Logical Relationship in Mass Spectrometry:

Caption: Ionization and fragmentation pathway in mass spectrometry.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key spectroscopic data for this compound.

| Technique | Key Feature | Expected Value |

| ¹H NMR | H2 (α-proton) | 4.5 - 4.7 ppm |

| NH₂⁺ | 9.0 - 11.0 ppm | |

| ¹³C NMR | C≡N | 118 - 122 ppm |

| C2 | 45 - 50 ppm | |

| IR | N-H stretch (salt) | 2700 - 3100 cm⁻¹ |

| C≡N stretch | 2240 - 2260 cm⁻¹ | |

| MS (ESI+) | [M+H]⁺ | m/z 97.08 |

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. A thorough understanding of its NMR, IR, and MS spectra is crucial for ensuring the quality and purity of this important chiral intermediate in the pharmaceutical industry. The provided interpretations and experimental considerations are intended to equip researchers and scientists with the necessary tools for confident and accurate analysis.

References

- DeTar, D. F., & Luthra, N. P. (1977). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH. Journal of the American Chemical Society, 99(19), 6143-6147.

-

Singh, S. K., Reddy, P. G., Sripada, L., & Singh, P. P. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

- Rainier, J. D. (2009). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Accounts of chemical research, 42(3), 394-403.

- Tanner, J. J. (2002). Effects of proline analog binding on the spectroscopic and redox properties of PutA. Archives of biochemistry and biophysics, 408(2), 229-238.

-

ResearchGate. (PDF) Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Available at: [Link]

-

MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(15), 4488. Available at: [Link]

-

National Center for Biotechnology Information. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

- Google Patents. (2017). CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

-

JIGS Chemical Limited. This compound. Available at: [Link]

-

Industrial Chemicals. This compound. Available at: [Link]

-

Chemical-Suppliers. This compound | CAS 65732-69-6. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 65732-69-6 [chemicalbook.com]

- 4. This compound | CAS 65732-69-6 | Chemical-Suppliers [chemical-suppliers.eu]